

ATTO 633: A Technical Guide to Excitation and Emission Spectra for Researchers

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An in-depth guide for researchers, scientists, and drug development professionals on the core spectral properties and applications of the fluorescent dye **ATTO 633**.

ATTO 633 is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These features make it a versatile tool in various life science applications, including the labeling of DNA, RNA, and proteins.[1][3] ATTO 633 is particularly well-suited for single-molecule detection, high-resolution microscopy techniques like SIM and STED, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][4]

The dye is cationic, carrying a net charge of +1 after being coupled to a substrate.[1][3][4] A key advantage of **ATTO 633** is that its absorption and fluorescence are largely independent of pH in the range of 2 to 11, which is typical for most biological applications.[1][2][4] This stability simplifies experimental conditions and enhances the reliability of fluorescence measurements. The dye is moderately hydrophilic and soluble in polar solvents like DMF and DMSO.[1][2][5]

Spectral Properties of ATTO 633

The spectral characteristics of **ATTO 633** are crucial for designing and interpreting fluorescence-based experiments. The dye is efficiently excited by the 633 nm line of a He:Ne laser or a diode laser emitting at 635 nm.[4][6] Below is a summary of its key quantitative spectral properties.



Property	Value	Unit
Maximum Excitation Wavelength (λex)	629 - 630	nm
Maximum Emission Wavelength (λem)	651 - 657	nm
Molar Extinction Coefficient (εmax)	1.3 x 10 ⁵	M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φf)	0.64	
Fluorescence Lifetime (τfl)	3.2 - 3.3	ns

Data compiled from multiple sources.[2][4][5][7]

Experimental Protocols

Accurate and reproducible experimental methods are paramount in fluorescence spectroscopy and labeling. The following sections provide detailed protocols for measuring the fluorescence spectrum of **ATTO 633** and for conjugating it to proteins and oligonucleotides.

Measurement of Fluorescence Spectra

This protocol outlines the general steps for measuring the excitation and emission spectra of a fluorescent sample like **ATTO 633**.

Instrumentation:

 A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp), monochromators for wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

Procedure:

Sample Preparation:



- Prepare a dilute solution of the ATTO 633-labeled sample in a suitable buffer (e.g., PBS).
- The concentration should be adjusted to have an absorbance of approximately 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the maximum excitation wavelength of ATTO 633 (e.g., 630 nm).[8]
 - Scan the emission monochromator over a wavelength range that covers the expected emission of ATTO 633 (e.g., 640 nm to 750 nm).
 - Record the fluorescence intensity at each emission wavelength.
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the maximum emission wavelength of ATTO 633 (e.g., 657 nm).[8]
 - Scan the excitation monochromator over a wavelength range that covers the expected absorption of ATTO 633 (e.g., 580 nm to 650 nm).
 - Record the fluorescence intensity at each excitation wavelength.
- Data Correction:
 - It is crucial to correct the raw spectra for instrumental variations, such as the wavelengthdependent intensity of the excitation lamp and the sensitivity of the detector. Most modern spectrofluorometers have built-in correction files.

Protein Labeling with ATTO 633 NHS Ester

This protocol describes the conjugation of **ATTO 633** NHS ester to primary amines (e.g., lysine residues) on proteins.

Materials:



- ATTO 633 NHS ester
- Protein to be labeled in an amine-free buffer (e.g., PBS)
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[9] Protein solutions must be free of amine-containing substances like Tris or glycine.[10] If necessary, dialyze the protein against PBS.[10]
- Dye Solution Preparation:
 - Immediately before use, dissolve the ATTO 633 NHS ester in DMSO or DMF to a concentration of 1-2 mg/mL.[10][11]
- Conjugation Reaction:
 - Add a 2 to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[10][11] The optimal dye-to-protein ratio may need to be determined empirically for each protein.
 - Incubate the reaction mixture for 1 to 2 hours at room temperature, protected from light.[9]
 [10]
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column preequilibrated with PBS.[11]
 - The first colored band to elute is the ATTO 633-protein conjugate.[11]

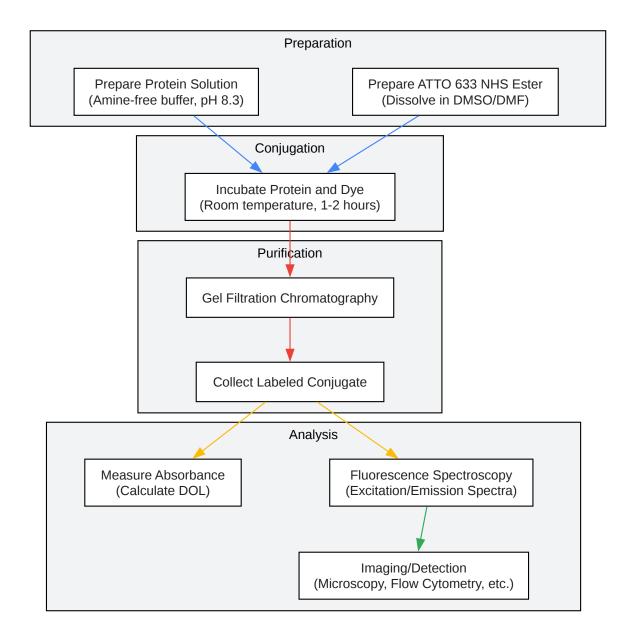


- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein, can be calculated from the absorbance of the dye at its maximum absorption wavelength and the absorbance of the protein at 280 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a fluorescence-based experiment using **ATTO 633**, from the initial labeling of a biomolecule to the final data acquisition and analysis.





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Caption: Workflow for biomolecule conjugation with ATTO 633 and subsequent analysis.



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